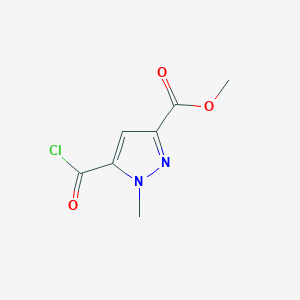
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid and its related compounds has been extensively studied using X-ray diffraction and computational methods. For instance, the molecular structure of 1-piperidinium acid perchlorate, a related compound, has been characterized, revealing an orthorhombic crystal system with specific hydrogen bonding patterns involving the COOH group and ClO4- anion . Similarly, the crystal structure of a 1:1 complex of 1-piperidineac
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal and molecular structures of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 4-carboxypiperidinium chloride and complexes with chloroacetic acid, has been a significant area of research. These studies, which involve X-ray diffraction, B3LYP calculations, and FTIR spectroscopy, provide insights into the hydrogen bonding, molecular conformation, and crystal packing of these compounds. The piperidine ring typically adopts a chair conformation with various substituents in equatorial positions, leading to intricate hydrogen bond networks and crystal structures (Szafran, Komasa, & Bartoszak-Adamska, 2007) (Komasa et al., 2008).
Synthesis and Characterization
The synthesis and characterization of new compounds and derivatives related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid have been explored in various studies. This includes the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 and the development of nanomagnetic reusable catalysts for the efficient synthesis of heterocyclic compounds. These research efforts not only contribute to the development of novel synthetic methodologies but also to the application of these compounds in pharmaceutical and material science contexts (Acharyulu et al., 2008) (Ghorbani‐Choghamarani & Azadi, 2015).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has been conducted to evaluate their potential as anticancer agents. By synthesizing novel derivatives and assessing their interactions with target proteins through molecular docking, these studies aim to identify promising candidates for further development in cancer treatment (Rehman et al., 2018).
Conformational Analysis
Conformational analysis of compounds structurally similar to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 1-piperidineacetic acid, provides valuable information on the preferred molecular conformations and the influence of hydrogen bonding on molecular structure. This type of research is crucial for understanding the physicochemical properties and potential biological activity of these compounds (Dega-Szafran, Petryna, Szafran, & Tykarska, 2002).
Hydrogen Bonding Studies
Investigations into the hydrogen bonding schemes of related compounds, such as 4-piperidinecarboxylic acid, help elucidate the role of hydrogen bonds in determining molecular structure and stability. These studies often combine experimental techniques like X-ray diffraction and NMR spectroscopy with theoretical calculations to provide a comprehensive understanding of the hydrogen bonding interactions within these molecules (Mora et al., 2002).
Safety And Hazards
Zukünftige Richtungen
The use of pyrrolidine and its derivatives in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUARARFATZWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)



![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)




